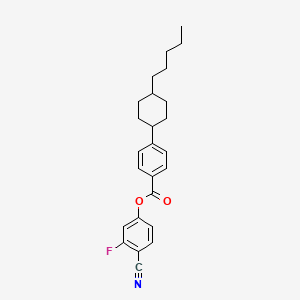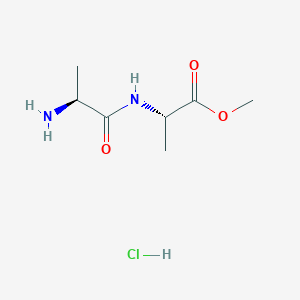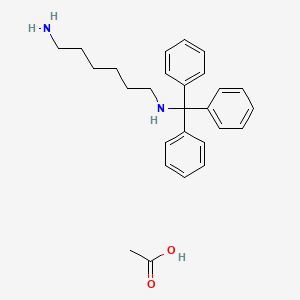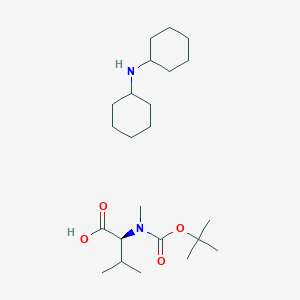
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, involves regiospecific reactions, indicating that the position of substituents on the aromatic ring is crucial for the formation of the desired product . Similarly, the synthesis of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid from Acronychia baueri Schott suggests that the introduction of substituents like methoxy groups can be achieved through biosynthetic pathways or semi-synthetic modifications .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray analysis, which provides unambiguous structure determination . The crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt reveals coordination to sodium ions and a network of hydrogen bonds, which could be indicative of the behavior of similar compounds .
Chemical Reactions Analysis
Chemical reactions involving similar compounds, such as the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to form 2-phenyl-1-indanone, demonstrate the reactivity of the propionic acid moiety and the influence of methoxy substituents on the reaction pathway . Additionally, the susceptibility to auto-oxidation and the formation of various by-products highlight the potential reactivity of the compound under study .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds can provide insights into the behavior of 3-(3,5-Difluoro-4-methoxyphenyl)propionic acid. For instance, the nonlinear optical activity of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid is attributed to a small energy gap between the frontier molecular orbitals . The thermal stability and dehydration behavior of the sodium salt of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid suggest that similar compounds may also exhibit distinct thermal properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Derivatives of propionic acid, including those with methoxyphenyl groups, have been extensively studied for their synthesis and structural characteristics. For instance, the synthesis of certain propionic acid derivatives featuring methoxy and chlorophenyl groups demonstrates the complexity and specificity of chemical synthesis techniques, including regiospecific reactions and the importance of X-ray crystallography for unambiguous structural determination (Isuru R. Kumarasinghe et al., 2009). These methodologies are crucial for advancing the synthesis of complex organic compounds for various applications, from materials science to pharmaceuticals.
Material Science Applications
The application of methoxyphenyl propionic acid derivatives in material science, particularly in the development of supramolecular dendrimers, highlights their potential in creating advanced materials. Dendrimers with methoxyphenyl propionic acid derivatives exhibit unique self-assembly properties, leading to the formation of structures with potential applications in nanotechnology and material science (V. Percec et al., 2006). These findings underscore the role of these compounds in developing new materials with tailor-made properties for specific applications.
Analytical Chemistry Applications
In analytical chemistry, methoxyphenyl propionic acid derivatives serve as probes or sensors due to their fluorescent properties. For example, BODIPY-based hydroxyaryl derivatives, including those with methoxyphenyl groups, have been synthesized for use as fluorescent pH probes. These compounds exhibit significant fluorescence enhancement in response to pH changes, making them suitable for various analytical applications (Mukulesh Baruah et al., 2005). Such probes are invaluable in biological, environmental, and chemical research, where precise pH measurement is crucial.
Pharmaceutical and Biological Research
Although you requested excluding information related to drug use, dosage, and side effects, it's worth noting that derivatives of propionic acid, including those with methoxyphenyl groups, are often studied for their potential biological activities. This includes research into their antibacterial properties and potential as chemopreventive agents against cancer (M. Curini et al., 2006). These studies highlight the broader relevance of such compounds in developing new therapeutic agents.
Environmental Applications
Research into the environmental applications of methoxyphenyl propionic acid derivatives, such as their role in inhibiting corrosion in metals, showcases their utility beyond the pharmaceutical and materials science fields. Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have demonstrated significant corrosion inhibition efficiency, indicating their potential in protecting metals from acid-induced corrosion (F. Bentiss et al., 2009). Such applications are crucial for extending the lifespan of metal structures and components in various industries.
Eigenschaften
IUPAC Name |
3-(3,5-difluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUCCZYVNXELFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263651 | |
| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid | |
CAS RN |
105219-44-1 | |
| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105219-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-methoxybenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


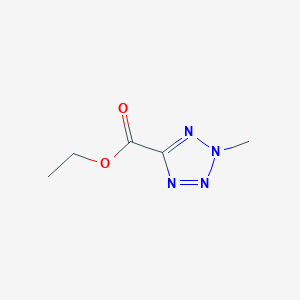

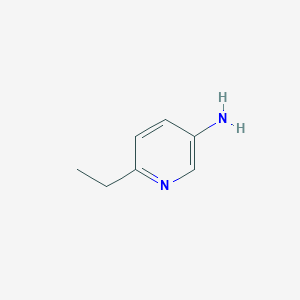
![(2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B1339714.png)

